molecular formula C6F7N B12984048 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine

Cat. No.: B12984048
M. Wt: 219.06 g/mol
InChI Key: WGCJWYHFWUYXKQ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6HF7N. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to the pyridine ring. The incorporation of fluorine atoms imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with a trifluoromethylating agent under controlled conditions. For example, the reaction of pentafluoropyridine with the CF3S¯ anion, generated from F2C=S, can yield the desired compound .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of high-temperature and high-pressure conditions to achieve efficient fluorination. The use of catalysts and specialized fluorinating agents can enhance the yield and purity of the final product. The process may also involve multiple steps, including purification and isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thiopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine is largely influenced by the presence of fluorine atoms. These atoms can alter the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. The compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of fluorine atoms and the presence of a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthetic chemistry and drug design .

Properties

Molecular Formula

C6F7N

Molecular Weight

219.06 g/mol

IUPAC Name

2,3,4,6-tetrafluoro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C6F7N/c7-2-1(6(11,12)13)4(9)14-5(10)3(2)8

InChI Key

WGCJWYHFWUYXKQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)F)C(F)(F)F

Origin of Product

United States

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